molecular formula C19H30K2O11S2 B13449296 DihydroIdebenone1,4-O-DisulfateDipotassiumSalt

DihydroIdebenone1,4-O-DisulfateDipotassiumSalt

Cat. No.: B13449296
M. Wt: 576.8 g/mol
InChI Key: ABHQEIRLZJCDLB-UHFFFAOYSA-L
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Description

DihydroIdebenone1,4-O-DisulfateDipotassiumSalt is a derivative of Idebenone, a synthetic analog of coenzyme Q10 (ubiquinone). This compound is known for its neuroprotective and nootropic properties, making it a subject of interest in various scientific fields, including medicine and biochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DihydroIdebenone1,4-O-DisulfateDipotassiumSalt typically involves the sulfonation of IdebenoneThe final step involves the addition of dipotassium salt to stabilize the compound .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

DihydroIdebenone1,4-O-DisulfateDipotassiumSalt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

DihydroIdebenone1,4-O-DisulfateDipotassiumSalt has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of DihydroIdebenone1,4-O-DisulfateDipotassiumSalt involves its interaction with cellular components to exert neuroprotective effects. It targets mitochondrial pathways, enhancing cellular respiration and reducing oxidative stress. The compound also modulates the activity of various enzymes involved in energy production and cellular metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DihydroIdebenone1,4-O-DisulfateDipotassiumSalt stands out due to its enhanced solubility and stability compared to its parent compound, Idebenone.

Biological Activity

Dihydro Idebenone 1,4-O-Disulfate Dipotassium Salt is a synthetic derivative of idebenone, which is known for its antioxidant properties and role in mitochondrial function. This compound features two sulfate groups that enhance its solubility and stability, making it a subject of interest in various biological and medical research applications.

  • Molecular Formula : C19H28K2O9S
  • Molecular Weight : 510.682 g/mol
  • Structure : The compound contains two potassium ions and disulfate groups that contribute to its unique properties compared to idebenone.

Dihydro Idebenone 1,4-O-Disulfate Dipotassium Salt primarily functions as an electron carrier in the mitochondrial electron transport chain. It facilitates the transfer of electrons to complex III, bypassing complex I, which is particularly beneficial in conditions where mitochondrial dysfunction occurs. This action results in increased ATP production and reduced oxidative stress, protecting cells from damage associated with free radicals and lipid peroxidation.

Antioxidant Properties

The compound exhibits significant antioxidant activity, which has been demonstrated through various studies:

  • Reduction of Oxidative Stress : The compound has been shown to lower markers of oxidative damage in cellular models, offering protective effects against conditions such as cerebral ischemia .
  • Neuroprotective Effects : Research indicates that Dihydro Idebenone can improve neurological function in animal models and human studies related to neurodegenerative diseases .

Case Studies

  • Friedreich's Ataxia (FA) :
    • A randomized controlled trial investigated the effects of idebenone on FA patients. Although Dihydro Idebenone was not the primary compound studied, idebenone's results provide insights into the potential benefits of its derivatives. Patients receiving higher doses reported improvements in neurological function and activities of daily living (ADL), suggesting a dose-dependent response .
  • Mitochondrial Dysfunction :
    • Studies have shown that Dihydro Idebenone can restore mitochondrial membrane potential and ATP synthesis in cells with complex I deficiencies. This restoration is crucial for maintaining cellular energy levels and reducing apoptosis .

Comparative Analysis with Similar Compounds

Compound NameAntioxidant ActivitySolubilityStability
Dihydro Idebenone 1,4-O-Disulfate Dipotassium SaltHighHighHigh
Hydro Idebenone 4-O-Sulfate Dipotassium SaltModerateModerateModerate
IdebenoneModerateLowLow

The table illustrates how Dihydro Idebenone stands out due to its superior solubility and stability compared to other compounds.

Properties

Molecular Formula

C19H30K2O11S2

Molecular Weight

576.8 g/mol

IUPAC Name

dipotassium;[2-(10-hydroxydecyl)-5,6-dimethoxy-3-methyl-4-sulfonatooxyphenyl] sulfate

InChI

InChI=1S/C19H32O11S2.2K/c1-14-15(12-10-8-6-4-5-7-9-11-13-20)17(30-32(24,25)26)19(28-3)18(27-2)16(14)29-31(21,22)23;;/h20H,4-13H2,1-3H3,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2

InChI Key

ABHQEIRLZJCDLB-UHFFFAOYSA-L

Canonical SMILES

CC1=C(C(=C(C(=C1OS(=O)(=O)[O-])OC)OC)OS(=O)(=O)[O-])CCCCCCCCCCO.[K+].[K+]

Origin of Product

United States

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